alpha-(4-Biphenylyl)-4-morpholinepropanol hydrochloride
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Overview
Description
Alpha-(4-Biphenylyl)-4-morpholinepropanol hydrochloride is a chemical compound known for its unique structure and properties It consists of a biphenyl group attached to a morpholine ring via a propanol chain, with a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Biphenylyl)-4-morpholinepropanol hydrochloride typically involves the reaction of 4-biphenylcarboxaldehyde with morpholine and a suitable reducing agent to form the intermediate product. This intermediate is then reacted with 3-chloropropanol under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Alpha-(4-Biphenylyl)-4-morpholinepropanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the biphenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Alpha-(4-Biphenylyl)-4-morpholinepropanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of alpha-(4-Biphenylyl)-4-morpholinepropanol hydrochloride involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to alpha-(4-Biphenylyl)-4-morpholinepropanol hydrochloride include:
- Alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride
- Alpha-(4-Biphenylyl)-4-morpholineethanol hydrochloride
Uniqueness
This compound is unique due to its specific combination of a biphenyl group and a morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
50910-20-8 |
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Molecular Formula |
C19H24ClNO2 |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
3-morpholin-4-yl-1-(4-phenylphenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C19H23NO2.ClH/c21-19(10-11-20-12-14-22-15-13-20)18-8-6-17(7-9-18)16-4-2-1-3-5-16;/h1-9,19,21H,10-15H2;1H |
InChI Key |
JPMLRPJHQCQFCU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC(C2=CC=C(C=C2)C3=CC=CC=C3)O.Cl |
Origin of Product |
United States |
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